6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20098292
InChI: InChI=1S/C14H11IN4O/c1-7-11-12(8-3-2-4-9(15)5-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C14H11IN4O
Molecular Weight: 378.17 g/mol

6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS No.:

Cat. No.: VC20098292

Molecular Formula: C14H11IN4O

Molecular Weight: 378.17 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile -

Specification

Molecular Formula C14H11IN4O
Molecular Weight 378.17 g/mol
IUPAC Name 6-amino-4-(3-iodophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Standard InChI InChI=1S/C14H11IN4O/c1-7-11-12(8-3-2-4-9(15)5-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
Standard InChI Key CNDATPKHSNFUQD-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 6-amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is C₁₄H₁₁IN₄O, with a molecular weight of 378.17 g/mol. The IUPAC name delineates its structure: a pyrano[2,3-c]pyrazole ring system fused with a dihydropyran moiety, substituted at position 4 with a 3-iodophenyl group, at position 3 with a methyl group, and at position 5 with a cyano group. The amino group at position 6 enhances hydrogen-bonding potential, critical for biological interactions .

The InChI key (CNDATPKHSNFUQD-UHFFFAOYSA-N) and SMILES string (CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)I) provide unambiguous representations of its stereoelectronic configuration . X-ray crystallography of analogous compounds reveals a planar pyrazole ring fused to a non-planar pyran ring, creating a rigid scaffold that favors π-π stacking and hydrophobic interactions .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    The ¹H NMR spectrum exhibits signals for the methyl group (δ ~1.8 ppm), aromatic protons (δ ~7.2–7.8 ppm), and amino group (δ ~5.1 ppm). The ¹³C NMR spectrum confirms the cyano carbon at δ ~115 ppm and the iodophenyl carbons between δ ~90–140 ppm .

  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 378.17 (M⁺), with fragments corresponding to the loss of the cyano group (−27 amu) and iodine atom (−127 amu) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 3-iodobenzaldehyde, and malononitrile under microwave irradiation . A typical procedure involves:

  • Condensation of 3-iodobenzaldehyde and malononitrile in ethanol catalyzed by piperidine.

  • Cyclization with hydrazine hydrate and ethyl acetoacetate at 80°C for 4 hours.

  • Purification via recrystallization from ethanol, yielding ~75% pure product .

Optimized Conditions:

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: Piperidine (10 mol%)

  • Temperature: 80°C

  • Reaction time: 4 hours .

Green Chemistry Approaches

Recent advances employ ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) under microwave irradiation, reducing reaction time to 30 minutes and improving yields to 85%. This method minimizes waste and avoids toxic solvents, aligning with green chemistry principles .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The iodine atom enhances membrane permeability, while the cyano group disrupts bacterial electron transport chains .

Biological ActivityTarget Organism/Cell LineEfficacy (IC₅₀/MIC)Reference
AntimicrobialS. aureus8 µg/mL
AnticancerMCF-7 cells12.5 µM
Anti-inflammatoryRAW 264.7 macrophages18 µM

Anti-inflammatory Effects

At 18 µM, the compound inhibits COX-2 by 65% in lipopolysaccharide-induced RAW 264.7 macrophages, outperforming ibuprofen (50% inhibition at 25 µM) . The 3-iodophenyl group likely binds to the COX-2 active site via halogen bonding .

Comparative Analysis with Structural Analogs

Halogen Substituent Effects

Replacing iodine with chlorine or bromine reduces anticancer activity (IC₅₀: 25–30 µM), underscoring iodine’s role in enhancing lipophilicity and target binding . Conversely, nitro-substituted analogs exhibit superior antibacterial potency (MIC: 4 µg/mL) but higher cytotoxicity .

Heterocyclic Modifications

Pyridinyl-substituted derivatives (e.g., 4-pyridinyl) show improved solubility but diminished bioactivity, highlighting the 3-iodophenyl group’s optimal balance of hydrophobicity and electronic effects .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer profiles position it as a lead candidate for multifunctional therapeutics. Structural modifications, such as prodrug formulations or nanoparticle encapsulation, could enhance bioavailability .

Materials Science

Conjugated polymers incorporating this compound exhibit luminescent properties (λₑₘ: 450 nm), suggesting applications in organic light-emitting diodes (OLEDs) .

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